molecular formula C10H12N2O B188475 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 80636-30-2

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B188475
Key on ui cas rn: 80636-30-2
M. Wt: 176.21 g/mol
InChI Key: RDKNTOVJVFYGPA-UHFFFAOYSA-N
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Patent
US07998956B2

Procedure details

To a solution of 1,2-phenylenediamine (16.96 g) in N,N-dimethylformamide (80 ml) were added successively N,N-diisopropylethylamine (36.4 mL) and ethyl α-bromoisobutyrate (39.8 g), and the mixture was heated at 110° C. for 3 days. After cooling, to the reaction mixture was added cold water and the mixture was extracted with ethyl acetate. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was washed successively with an aqueous 10% HCl solution, water, an aqueous saturated sodium hydrogencarbonate solution and brine, dried over sodium sulfate and concentrated in vacuo. The resultant residue was recrystallized from dichloromethane-n-hexane to give 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (15.90 g) as pale yellow crystals.
Quantity
16.96 g
Type
reactant
Reaction Step One
Quantity
36.4 mL
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].C(N(CC)C(C)C)(C)C.Br[C:19]([CH3:26])([CH3:25])[C:20](OCC)=[O:21].O>CN(C)C=O>[CH3:25][C:19]1([CH3:26])[NH:8][C:1]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[NH:7][C:20]1=[O:21]

Inputs

Step One
Name
Quantity
16.96 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Name
Quantity
36.4 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
39.8 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layer was washed successively with an aqueous 10% HCl solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
an aqueous saturated sodium hydrogencarbonate solution and brine, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was recrystallized from dichloromethane-n-hexane

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC2=CC=CC=C2N1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.9 g
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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